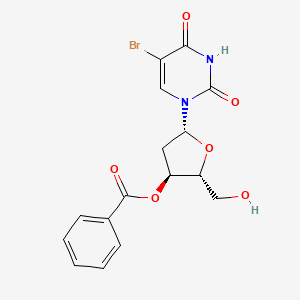
3'-O-Benzoyl-5-bromo-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. This compound is often used in scientific research, particularly in studies involving DNA synthesis and cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Benzoyl-5-bromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine followed by benzoylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The benzoylation step involves the reaction of the brominated product with benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for 3’-O-Benzoyl-5-bromo-2’-deoxyuridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
3’-O-Benzoyl-5-bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is 5-bromo-2’-deoxyuridine.
科学研究应用
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is widely used in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Biology: Employed in studies of DNA synthesis and cell proliferation.
Medicine: Investigated for its potential use in cancer treatment as a radiosensitizer.
Industry: Used in the production of diagnostic tools and research reagents.
作用机制
3’-O-Benzoyl-5-bromo-2’-deoxyuridine exerts its effects by incorporating into DNA during the S phase of the cell cycle, replacing thymidine. This incorporation can cause mutations and disrupt DNA synthesis, making it useful for studying cell proliferation and as a potential cancer treatment .
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine: Similar in structure but lacks the benzoyl group.
5-Fluoro-2’-deoxyuridine: Another thymidine analogue used in cancer research.
2’-Deoxyuridine: The parent compound without bromine or benzoyl modifications.
Uniqueness
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is unique due to its dual modifications (bromine and benzoyl groups), which enhance its utility in specific research applications, particularly in studying DNA synthesis and cell proliferation .
属性
CAS 编号 |
63660-20-8 |
|---|---|
分子式 |
C16H15BrN2O6 |
分子量 |
411.20 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H15BrN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(12(8-20)24-13)25-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1 |
InChI 键 |
QZBDXUVERDQSEC-YNEHKIRRSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


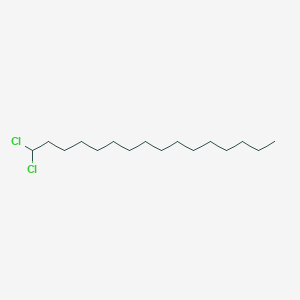
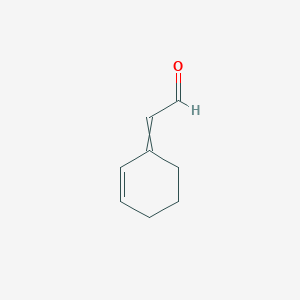
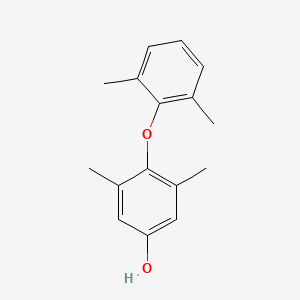
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

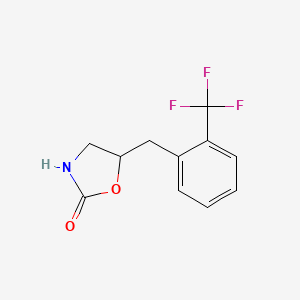
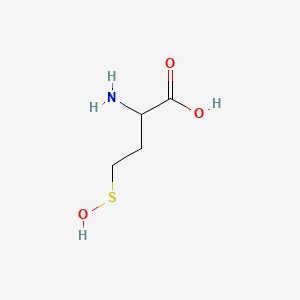

![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
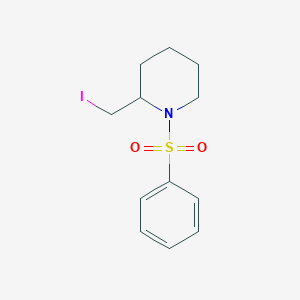

![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
